2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
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Overview
Description
2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a complex organic compound that integrates multiple functional groups, including oxo, benzothiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the indole moiety through a series of condensation and cyclization reactions. The final step often involves the formation of the ester linkage under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and the employment of catalysts to accelerate the reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole moieties.
Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings of the indole and benzothiazole.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction could produce alcohols
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in enzyme inhibition and receptor binding studies. It may be explored for its antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases like cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism by which 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The benzothiazole and indole moieties can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
- 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoate
Uniqueness
The uniqueness of 2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H19N3O5S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl] 2-(2,3-dioxoindol-1-yl)propanoate |
InChI |
InChI=1S/C20H19N3O5S/c1-11(23-14-8-4-2-6-12(14)17(25)18(23)26)19(27)28-10-16(24)22-20-21-13-7-3-5-9-15(13)29-20/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,21,22,24) |
InChI Key |
FVINMPXTCLMCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=NC2=C(S1)CCCC2)N3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
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